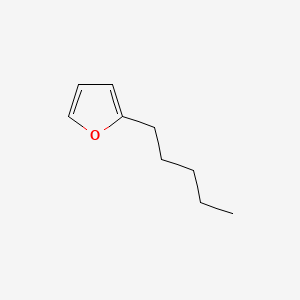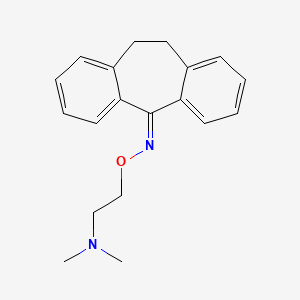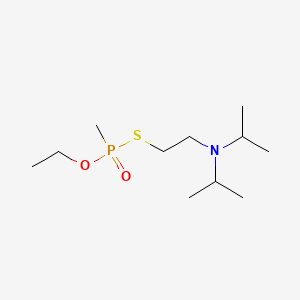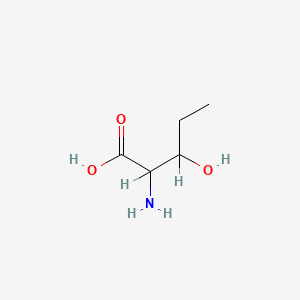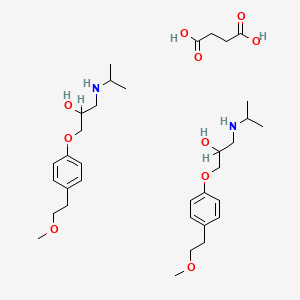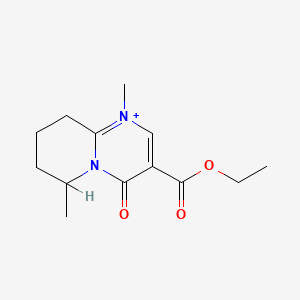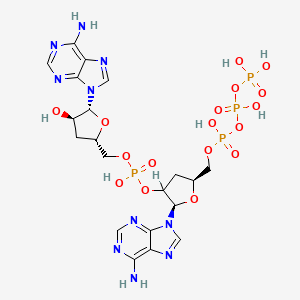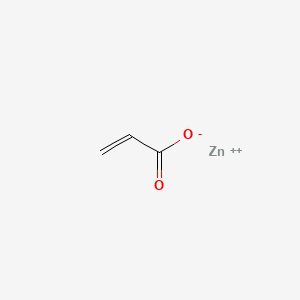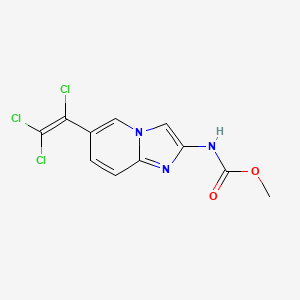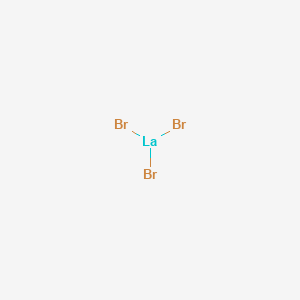
溴化镧
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lanthanum bromide, with the chemical formula LaBr₃, is an inorganic halide salt of lanthanum. When pure, it appears as a colorless white powder. The compound is highly hygroscopic and water-soluble, and its single crystals are hexagonal with a melting point of 783°C . Lanthanum bromide is often used as a source of lanthanum in chemical synthesis and as a scintillation material in various applications .
科学研究应用
Lanthanum bromide is renowned for its superior scintillating properties, making it a material of choice in numerous applications:
Nuclear Spectroscopy: Lanthanum bromide detectors are widely used in nuclear spectroscopy experiments due to their excellent energy resolution and ability to distinguish between closely spaced gamma-ray energies.
Environmental Monitoring: Lanthanum bromide detectors are used for environmental monitoring applications, such as measuring radioactivity levels in soil and water.
作用机制
Target of Action
Lanthanum bromide (LaBr3) is primarily used in the field of radiation detection . Its primary targets are gamma rays, which it interacts with to produce scintillation, a flash of light produced in a transparent material by the passage of a particle .
Mode of Action
Lanthanum bromide interacts with gamma rays through a process known as scintillation. When gamma rays enter the crystal structure of lanthanum bromide, they excite the electrons present in the crystal. This excitation energy is then released in the form of light, which can be detected and measured . Codoping of Ce-doped LaBr3 with Ba, Ca, or Sr improves the energy resolution that can be achieved by radiation detectors based on these materials .
Biochemical Pathways
These bacteria contain proteins and other molecules that capture, transport, and utilize lanthanides .
Pharmacokinetics
It’s worth noting that lanthanum, when used in medical applications such as in the form of lanthanum carbonate, has low oral bioavailability and is excreted predominantly in bile .
Result of Action
The interaction of lanthanum bromide with gamma rays results in the emission of light, which can be detected and measured. This allows for the detection and measurement of gamma radiation, which is crucial in various fields such as nuclear physics, medical imaging, and environmental monitoring .
Action Environment
The performance of lanthanum bromide in radiation detection can be influenced by various environmental factors. For instance, the energy resolution of lanthanum bromide detectors can be improved by codoping with Ba, Ca, or Sr . Additionally, the temperature stability of lanthanum bromide detectors is excellent, with nearly flat photo emission over a 70 °C temperature range .
生化分析
Biochemical Properties
Lanthanum bromide plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with glutathione-S-transferase, an enzyme involved in detoxification processes, leading to a decrease in its activity . Additionally, lanthanum bromide can influence the activity of other enzymes and proteins, potentially altering their function and stability. These interactions are crucial in understanding the compound’s overall biochemical impact.
Cellular Effects
Lanthanum bromide affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to lanthanum bromide can lead to oxidative stress in cells, resulting in changes in gene expression related to antioxidant defense mechanisms . Moreover, it can impact cellular metabolism by altering the activity of key metabolic enzymes, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of lanthanum bromide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Lanthanum bromide can bind to specific sites on enzymes and proteins, leading to conformational changes that either inhibit or activate their function. This binding can also result in the modulation of gene expression, as seen in the upregulation of genes involved in oxidative stress response . These molecular interactions are essential for understanding how lanthanum bromide exerts its effects at the cellular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of lanthanum bromide can change over time. The compound’s stability and degradation play a crucial role in its long-term impact on cellular function. Studies have shown that prolonged exposure to lanthanum bromide can lead to cumulative effects, such as increased oxidative stress and altered enzyme activity . These temporal effects are important for assessing the compound’s potential long-term impact on biological systems.
Dosage Effects in Animal Models
The effects of lanthanum bromide vary with different dosages in animal models. At low doses, the compound may not exhibit significant toxic effects, while higher doses can lead to adverse outcomes. For example, high doses of lanthanum bromide have been associated with increased oxidative stress, genotoxicity, and alterations in nervous system function . Understanding the dosage effects is crucial for determining the safe and effective use of lanthanum bromide in various applications.
Metabolic Pathways
Lanthanum bromide is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. It can affect metabolic flux by altering the activity of key enzymes, such as those involved in oxidative stress response and detoxification . These interactions can lead to changes in metabolite levels, impacting the overall metabolic balance within the cell.
Transport and Distribution
Within cells and tissues, lanthanum bromide is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function. For instance, lanthanum bromide can be transported into cells via ion channels or transporters, leading to its accumulation in specific cellular compartments . Understanding these transport and distribution mechanisms is essential for assessing the compound’s biological impact.
Subcellular Localization
Lanthanum bromide’s subcellular localization plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, lanthanum bromide may accumulate in the mitochondria, where it can influence mitochondrial function and oxidative stress response . These localization patterns are important for understanding the compound’s overall biochemical and cellular effects.
准备方法
Synthetic Routes and Reaction Conditions: Lanthanum bromide can be synthesized through the reaction of lanthanum oxide or lanthanum carbonate with hydrobromic acid. The reaction typically involves dissolving lanthanum oxide or carbonate in hydrobromic acid, followed by evaporation of the solvent to obtain lanthanum bromide crystals.
Industrial Production Methods: An efficient and economical method for preparing anhydrous lanthanum bromide involves the stepped dehydration of lanthanum bromide heptahydrate using ammonium bromide as an additive. This process effectively restrains the hydrolysis of lanthanum bromide during dehydration, reducing the yield of deleterious impurities such as lanthanum oxybromide .
Types of Reactions:
Oxidation: Lanthanum bromide can undergo oxidation to form lanthanum oxide.
Reduction: It can be reduced to elemental lanthanum under specific conditions.
Substitution: Lanthanum bromide reacts with various halogens to form corresponding lanthanum halides.
Common Reagents and Conditions:
Oxidation: Reaction with oxygen at elevated temperatures.
Reduction: Reaction with reducing agents such as hydrogen gas.
Substitution: Reaction with halogen gases like chlorine, fluorine, or iodine.
Major Products:
Oxidation: Lanthanum oxide (La₂O₃)
Reduction: Elemental lanthanum (La)
Substitution: Lanthanum chloride (LaCl₃), lanthanum fluoride (LaF₃), lanthanum iodide (LaI₃).
相似化合物的比较
Lanthanum bromide is often compared with other lanthanum halides and similar scintillation materials:
Lanthanum Chloride (LaCl₃): Similar in structure but has different scintillation properties.
Lanthanum Fluoride (LaF₃): Used in different applications due to its unique properties.
Lanthanum Iodide (LaI₃): Another halide with distinct scintillation characteristics.
Cerium-doped Lanthanum Bromide (LaBr₃Ce): Offers improved energy resolution and fast emission compared to undoped lanthanum bromide.
Lanthanum bromide’s unique combination of high light yield, fast decay time, and excellent energy resolution makes it a superior choice for applications requiring precise detection and rapid response times .
属性
CAS 编号 |
13536-79-3 |
|---|---|
分子式 |
Br3La |
分子量 |
378.62 g/mol |
IUPAC 名称 |
lanthanum(3+);tribromide |
InChI |
InChI=1S/3BrH.La/h3*1H;/q;;;+3/p-3 |
InChI 键 |
XKUYOJZZLGFZTC-UHFFFAOYSA-K |
SMILES |
Br[La](Br)Br |
规范 SMILES |
[Br-].[Br-].[Br-].[La+3] |
Key on ui other cas no. |
13536-79-3 |
Pictograms |
Irritant |
同义词 |
LaBr(3) lanthanum bromide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


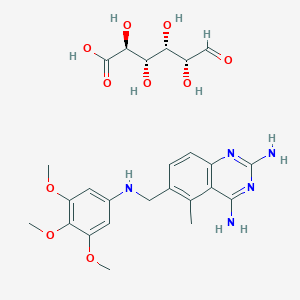

![4-[(4-Carboxy-2,6-dimethoxyphenoxy)methyl]-5-methyl-2-furancarboxylic acid](/img/structure/B1212446.png)
